Ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-EN-1-YL)hept-2-enoate
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Overview
Description
Ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate is an organic compound with a complex structure that includes a cyclohexene ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate can be achieved through several methods:
Hagemann’s Approach: This method involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: This approach involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium ethoxide (NaOEt) and piperidine are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or cyclohexane derivatives.
Substitution: Formation of substituted esters or cyclohexene derivatives.
Scientific Research Applications
Ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of natural products, including sterols, trisporic acids, and terpenoids.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The cyclohexene ring may also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate can be compared with similar compounds such as:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Another similar compound with slight variations in the ester group and cyclohexene ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
90122-45-5 |
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Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate |
InChI |
InChI=1S/C17H26O3/c1-4-20-16(19)11-13-17(2,3)12-7-9-14-8-5-6-10-15(14)18/h6,10-11,13-14H,4-5,7-9,12H2,1-3H3 |
InChI Key |
JCLVCXWLUOVKEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(C)(C)CCCC1CCC=CC1=O |
Origin of Product |
United States |
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